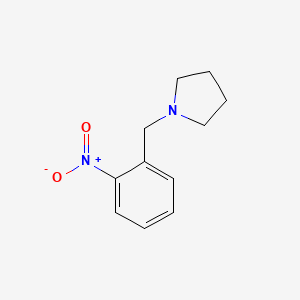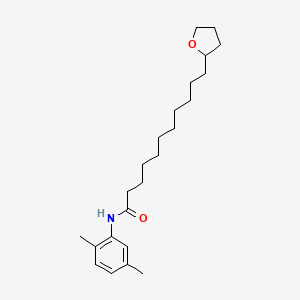
1-(2-nitrobenzyl)pyrrolidine
Descripción general
Descripción
1-(2-nitrobenzyl)pyrrolidine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research applications. It is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which plays a crucial role in the transport of nucleosides and nucleoside analogs across cell membranes.
Aplicaciones Científicas De Investigación
1. Use in Synthetic Organic Chemistry
2-Nitrobenzyl derivatives, including compounds like 1-(2-nitrobenzyl)pyrrolidine, have been utilized as photolabile protecting groups in synthetic organic chemistry. For example, P3-1-(2-nitrophenylethyl)adenosine 5'-triphosphate, a 'caged ATP', was synthesized using a similar compound, demonstrating its utility in synthesizing complex biological molecules. This has implications for structural and kinetic studies in biological systems (McCray et al., 1980).
2. Biological and Medicinal Applications
Pyrrolidine compounds, including 1-(2-nitrobenzyl)pyrrolidine, exhibit significant biological effects and have been used in medicine. These compounds are also applied in industrial sectors, such as dyes or agrochemical substances. The study of their chemistry is vital for advancements in both science and industry (Żmigrodzka et al., 2022).
3. Biomimetic Indicator for Alkylating Agents
4-(4-Nitrobenzyl)pyridine (NBP), a derivative of 1-(2-nitrobenzyl)pyrrolidine, serves as a colorimetric indicator for various types of carcinogenic alkylating agents. It acts as a DNA model due to its reactivity similar to guanine in DNA. This property is utilized in toxicological screenings, detection of chemical warfare agents, and other chemical analyses (Provencher & Love, 2015).
4. Reactivity Studies in Organic Synthesis
Studies involving the reactivity of compounds like 1-(4-nitrobenzyl)pyrrolidine with other organic compounds are crucial for understanding their potential applications in organic synthesis. This includes investigations into nucleophilic substitutions, which are key reactions in the synthesis of complex organic molecules (Sparke et al., 2010).
5. Photochromic Properties
Research into the photochromic properties of 2-(2′,4′-dinitrobenzyl)-pyridine, a related compound, reveals insights into the behavior of nitrobenzyl derivatives under light exposure. These studies are relevant for applications in photophysics and photochemistry, which have implications in areas like material science and molecular electronics (Klemm et al., 1978).
6. Molecular Probes and Labels
Stable free radicals derived from pyrrolidine, like 1-(2-nitrobenzyl)pyrrolidine, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. Their stability in biological systems makes them invaluable for biomedical research (Dobrynin et al., 2021)
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQNARFNHJRRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295031 | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)pyrrolidine | |
CAS RN |
55581-63-0 | |
| Record name | NSC99362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
![diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)
![4,4'-[(5-nitro-2-furyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4943193.png)


![5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)